molecular formula C17H30OS B14365704 2-[(Butylsulfanyl)methylidene]cyclododecan-1-one CAS No. 91572-93-9

2-[(Butylsulfanyl)methylidene]cyclododecan-1-one

Katalognummer: B14365704
CAS-Nummer: 91572-93-9
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: UCUNVONRUCNDDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Butylsulfanyl)methylidene]cyclododecan-1-one is an organic compound with the molecular formula C17H30OS It is a derivative of cyclododecanone, featuring a butylsulfanyl group attached to the cyclododecanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylsulfanyl)methylidene]cyclododecan-1-one typically involves the reaction of cyclododecanone with a butylsulfanyl reagent under specific conditions. One common method is the condensation reaction between cyclododecanone and butylthiol in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Butylsulfanyl)methylidene]cyclododecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted cyclododecanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Butylsulfanyl)methylidene]cyclododecan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Butylsulfanyl)methylidene]cyclododecan-1-one involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclododecanone: The parent compound without the butylsulfanyl group.

    Cyclododecanone derivatives: Compounds with different substituents on the cyclododecanone ring.

Uniqueness

2-[(Butylsulfanyl)methylidene]cyclododecan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyclododecanone derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

91572-93-9

Molekularformel

C17H30OS

Molekulargewicht

282.5 g/mol

IUPAC-Name

2-(butylsulfanylmethylidene)cyclododecan-1-one

InChI

InChI=1S/C17H30OS/c1-2-3-14-19-15-16-12-10-8-6-4-5-7-9-11-13-17(16)18/h15H,2-14H2,1H3

InChI-Schlüssel

UCUNVONRUCNDDQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC=C1CCCCCCCCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.